

Cholesteryl Propionate: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cholesteryl propionate*

Cat. No.: *B15546708*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl propionate, a cholesterol ester, is a molecule of significant interest in materials science and drug delivery. Its unique liquid crystalline properties and biocompatibility make it a valuable component in various advanced applications. This technical guide provides an in-depth overview of the physical and chemical properties of **cholesteryl propionate**, methodologies for its characterization, and its relevance in scientific research and development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of **cholesteryl propionate** are summarized below. These properties are crucial for understanding its behavior in various systems and for its application in formulation and material design.

Table 1: Physical Properties of Cholesteryl Propionate

Property	Value	Source(s)
Molecular Formula	C ₃₀ H ₅₀ O ₂	[1][2][3]
Molecular Weight	442.72 g/mol	[2][3][4]
Melting Point	97-100 °C	[2][5]
Boiling Point	~493.26 - 505.73 °C (estimated)	[2][6]
Appearance	White solid	[7]
Solubility	Insoluble in water (3.008e-006 mg/L @ 25 °C, est.)	[6]
Refractive Index	-40 ° (C=2, CHCl ₃)	[2]
Density	~0.9882 g/cm ³ (rough estimate)	[2]
Flash Point	~256.6 °C (estimated)	[2][6]
Vapor Pressure	2.37E-10 mmHg at 25°C	[2]

Table 2: Chemical and Computational Properties of Cholesteryl Propionate

Property	Value	Source(s)
IUPAC Name	[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate	[1]
CAS Number	633-31-8	[2] [3] [5]
XLogP3	9.6	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	6	[1]

Liquid Crystalline Behavior

Cholesteryl propionate is well-known for its thermotropic liquid crystalline behavior, specifically exhibiting a cholesteric (chiral nematic) phase.[\[8\]](#)[\[9\]](#) This property is temperature-dependent and is characterized by a helical arrangement of molecules, which can selectively reflect light of specific wavelengths, often resulting in iridescent colors. The transition from a solid crystalline state to a liquid crystalline phase, and subsequently to an isotropic liquid phase, occurs at specific temperatures. These phase transitions are crucial for applications in liquid crystal displays, sensors, and smart materials.[\[10\]](#)

Experimental Protocols

The characterization of **cholesteryl propionate** involves several standard analytical techniques to determine its physical and chemical properties. Below are detailed methodologies for key experiments.

Determination of Melting Point and Liquid Crystal Phase Transitions

This protocol outlines the use of Differential Scanning Calorimetry (DSC) to determine the thermal transitions of **cholesteryl propionate**.

Methodology:

- Sample Preparation: Accurately weigh 3-5 mg of **cholesteryl propionate** into an aluminum DSC pan.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program:
 - Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
 - Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the final clearing point (e.g., 150 °C).
 - Hold the sample at this temperature for a few minutes to ensure complete melting.
 - Cool the sample at the same controlled rate back to the initial temperature.
 - Perform a second heating and cooling cycle to observe the thermal behavior of the sample with a consistent thermal history.
- Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic peaks, which correspond to phase transitions. The peak onset temperature is typically reported as the transition temperature.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure and purity of **cholesteryl propionate**.

a) Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of **cholesteryl propionate** with dry potassium bromide and pressing it into a transparent disk. Alternatively,

a thin film can be cast from a solution onto a suitable IR-transparent window.

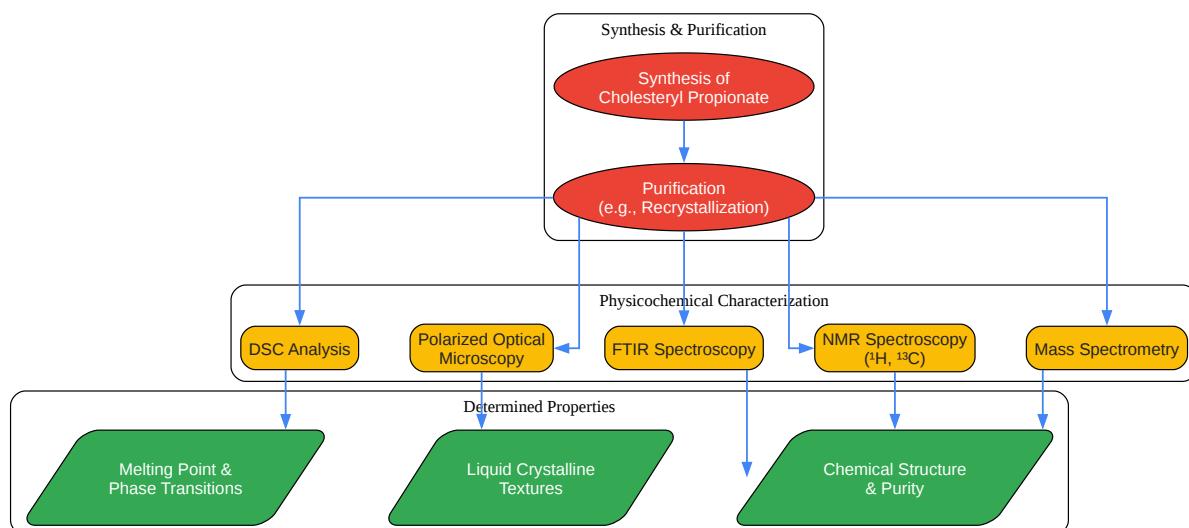
- Data Acquisition: Record the FTIR spectrum over a range of approximately 4000-400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands, such as the C=O stretch of the ester group (around 1739 cm^{-1}) and the C-H stretches of the aliphatic and steroid backbone (around 2850-2950 cm^{-1}).[\[11\]](#)

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of **cholesteryl propionate** in a deuterated solvent (e.g., CDCl_3).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra using a high-field NMR spectrometer.[\[12\]](#) [\[13\]](#)
- Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the cholesterol and propionate moieties and to verify the overall structure.

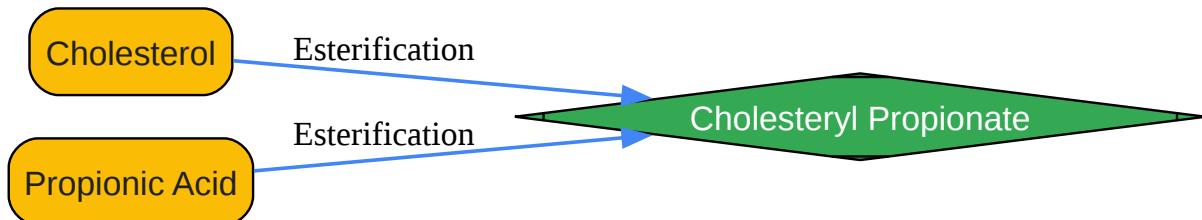
c) Mass Spectrometry (MS):

- Sample Preparation: Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
- Data Acquisition: Obtain the mass spectrum to determine the molecular weight of the compound.
- Data Analysis: The molecular ion peak should correspond to the calculated molecular weight of **cholesteryl propionate**. Fragmentation patterns can provide further structural information.[\[14\]](#)


Visualization of Liquid Crystalline Textures

Polarized Optical Microscopy (POM) is used to visualize the unique textures of the liquid crystalline phases.

Methodology:


- Sample Preparation: Place a small amount of **cholesteryl propionate** on a microscope slide and cover it with a coverslip.
- Heating Stage: Place the slide on a hot stage attached to the polarized light microscope.
- Observation: Heat the sample through its phase transitions while observing the changes in texture under crossed polarizers. The cholesteric phase will exhibit characteristic textures, such as the "fingerprint" texture.[15]

Diagrams

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization of **cholesteryl propionate**.

[Click to download full resolution via product page](#)

Caption: Molecular relationship of **cholesteryl propionate** to its precursors.

Applications in Drug Development

The unique properties of **cholesteryl propionate** make it a promising material in drug delivery systems. Its biocompatibility, derived from its cholesterol component, and its ability to form ordered structures are particularly advantageous.[11][16][17]

- **Lipid-Based Formulations:** Cholesteryl esters can be incorporated into liposomes and lipid nanoparticles to enhance stability and modulate drug release.[17][18][19] The rigid cholesterol backbone can influence the fluidity and permeability of lipid bilayers.
- **Liquid Crystalline Drug Delivery Systems:** The liquid crystalline phases of **cholesteryl propionate** can be used to create structured drug depots for sustained release applications.
- **Targeted Delivery:** The cholesterol moiety can facilitate cellular uptake, potentially enhancing the delivery of therapeutic agents to cells that have high cholesterol demands, such as certain cancer cells.[20]

Safety and Handling

Cholesteryl propionate is generally considered to be of low toxicity, though thorough toxicological properties have not been fully investigated.[4] Standard laboratory safety precautions should be followed when handling this compound. It is advisable to avoid contact

with skin and eyes and to use appropriate personal protective equipment.[2][4] For disposal, it should be treated as a chemical waste product and handled by a licensed disposal company.[4]

Conclusion

Cholesteryl propionate is a versatile molecule with a rich set of physicochemical properties, most notably its thermotropic liquid crystalline behavior. A thorough understanding of these properties, obtained through the experimental protocols outlined in this guide, is essential for its effective application in materials science and drug development. Its biocompatibility and structural characteristics offer significant potential for the design of novel drug delivery systems and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cholesteryl propionate | C₃₀H₅₀O₂ | CID 313255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholesteryl propionate [chembk.com]
- 3. scbt.com [scbt.com]
- 4. capotchem.cn [capotchem.cn]
- 5. choe.cn [choe.cn]
- 6. cholesteryl propionate, 633-31-8 [thegoodsentscompany.com]
- 7. fishersci.com [fishersci.com]
- 8. mriquestions.com [mriquestions.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mint.uthm.edu.my [mint.uthm.edu.my]
- 12. NMR spectroscopic identification of cholesterol esters, plasmalogen and phenolic glycolipids as fingerprint markers of human intracranial tuberculomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Complete ^1H NMR assignment of cholesteryl benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. crodapharma.com [crodapharma.com]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cholesteryl Propionate: A Technical Guide to its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15546708#physical-and-chemical-properties-of-cholesteryl-propionate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com